molecular formula C11H14O2 B14627925 1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene CAS No. 55831-55-5

1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene

Cat. No.: B14627925
CAS No.: 55831-55-5
M. Wt: 178.23 g/mol
InChI Key: POCMRICQRVPPSW-UHFFFAOYSA-N
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Description

1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene, also known as anethole, is an organic compound with the molecular formula C10H12O. It is a derivative of anisole and is characterized by a methoxy group attached to a benzene ring, with a propenyl group linked through an ether bond. This compound is commonly found in essential oils of various plants, such as anise and fennel, and is known for its sweet, licorice-like aroma .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene can be synthesized through several methods. One common approach involves the etherification of 4-methoxybenzyl alcohol with propenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: On an industrial scale, the compound is often produced through the catalytic isomerization of estragole, which is another naturally occurring compound. This process involves the use of acidic catalysts such as sulfuric acid or zeolites to convert estragole to anethole .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene has a wide range of applications in scientific research:

Mechanism of Action

The biological effects of 1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene are primarily attributed to its interaction with cellular signaling pathways. It has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer. Additionally, the compound can modulate the activity of various enzymes and receptors, contributing to its antimicrobial and antifungal properties .

Comparison with Similar Compounds

    Estragole: Similar in structure but differs in the position of the double bond.

    p-Anisaldehyde: An oxidation product of anethole.

    1-Methoxy-4-(propyl)benzene: A reduction product of anethole.

Uniqueness: 1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene is unique due to its combination of a methoxy group and a propenyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its wide range of applications in different fields make it a versatile compound .

Properties

IUPAC Name

1-methoxy-4-(prop-1-en-2-yloxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9(2)13-8-10-4-6-11(12-3)7-5-10/h4-7H,1,8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCMRICQRVPPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)OCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573937
Record name 1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55831-55-5
Record name 1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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